molecular formula C43H69NO12 B1143637 17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone CAS No. 11011-38-4

17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Cat. No. B1143637
CAS RN: 11011-38-4
M. Wt: 792.0 g/mol
InChI Key: ZDQSOHOQTUFQEM-MONOPTSESA-N
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Description

15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)- is a natural product found in Streptomyces hygroscopicus with data available.

Scientific Research Applications

In Vitro and In Vivo Effects on CYP3A4/5

Minematsu et al. (2010) investigated the inhibitory effects of a novel nonimmunosuppressive immunophilin ligand, structurally related to the compound , on CYP3A4/5. They found that this compound inhibited CYP3A4/5 in a time-dependent and irreversible manner both in vitro and in vivo. This study contributes to understanding the compound's potential for drug-drug interactions and aids in designing dose regimens to avoid such interactions (Minematsu et al., 2010).

Hepatic Mixed-Function Oxidase System

Iwasaki et al. (1992) studied the effects of a related compound on the hepatic microsomal cytochrome P-450 system. They found that the compound did not decrease the microsomal content of total cytochrome P-450 in livers, offering insights into its potential impacts on hepatic enzyme systems (Iwasaki et al., 1992).

Synthesis and Structural Analysis

Research by Yates and Langford (1981) focused on the synthesis of certain bicyclooct-5-en-2-ones and related compounds, which shares structural elements with the compound of interest. Their work contributes to the broader understanding of the synthetic pathways and structural characteristics of such compounds (Yates & Langford, 1981).

N-Pivot Lariat Crown Ethers

Guo and Zong (1994) synthesized novel complexes related to the compound, highlighting its potential in the formation of complex structures with sodium ions. This research broadens the understanding of the compound's potential in creating new molecular structures (Guo & Zong, 1994).

Photochemical Isomerization

Umano et al. (1981) studied the photochemical reactions of compounds structurally related to the compound , offering insights into its potential photochemical properties and isomerization processes (Umano et al., 1981).

[7.3.1] Azabicyclo-z-3-ene-1,5-diyne Analogs

Lynch et al. (1995) explored compounds that are analogs to the compound in focus. Their research into the crystal structures of these compounds can provide valuable information about the structural dynamics and stability of similar compounds (Lynch et al., 1995).

Macrocyclic Multidentate Compounds

Asay et al. (1977) synthesized a series of novel macrocyclic compounds, which can shed light on the potential applications of the compound in creating diverse macrocyclic structures (Asay et al., 1977).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Ascomycin , is macrophilin-12 . Macrophilin-12 is a type of immunophilin, proteins that play a crucial role in the immune response.

Mode of Action

Ascomycin acts by binding to immunophilins , especially macrophilin-12 . This binding inhibits the production of both Th1 (interferon- and IL-2) and Th2 (IL-4 and IL-10) cytokines . These cytokines are critical for the immune response, and their inhibition leads to the compound’s immunosuppressant properties.

Biochemical Pathways

The binding of Ascomycin to macrophilin-12 affects several biochemical pathways. Most notably, it preferentially inhibits the activation of mast cells , an important cellular component of the atopic response.

Result of Action

The molecular and cellular effects of Ascomycin’s action are primarily related to its immunosuppressive properties . By inhibiting the production of key cytokines and the activation of mast cells, it can modulate the immune response. This makes it potentially useful for treating autoimmune diseases, skin diseases, and preventing rejection after an organ transplant .

properties

CAS RN

11011-38-4

Molecular Formula

C43H69NO12

Molecular Weight

792.0 g/mol

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36?,37-,38+,39+,43+/m0/s1

InChI Key

ZDQSOHOQTUFQEM-MONOPTSESA-N

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](CC([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Reactant of Route 2
17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Reactant of Route 3
17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Reactant of Route 4
17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Reactant of Route 5
17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Reactant of Route 6
17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

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